3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile
Overview
Description
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is an organic compound with the molecular formula C16H23NO. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyphenyl group attached to an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the nitrile group. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents. The reactions are often conducted under mild to moderate conditions, depending on the reactivity of the substituents.
Major Products Formed
Oxidation: Quinones, hydroxyquinones, and other oxidized derivatives.
Reduction: Amines, primary amines, and other reduced products.
Substitution: Various substituted phenylacetonitriles, depending on the nature of the substituents.
Scientific Research Applications
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: Employed in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the nitrile group can act as a nucleophile or electrophile in different chemical environments. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-Tert-Butyl-4-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,5-Di-Tert-Butyl-4-Hydroxybenzonitrile: Similar structure but without the acetonitrile moiety.
3,5-Di-Tert-Butyl-4-Hydroxyphenylpropionic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is unique due to the presence of both the hydroxyphenyl and acetonitrile groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZSRGZHCDMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346841 | |
Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-07-0 | |
Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.